

An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-methylbenzotrifluoride

Cat. No.: B1349371

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and physicochemical properties of **2-Chloro-4-methylbenzotrifluoride**, a key aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.^[1] This document consolidates available data on its chemical identity, physical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis and characterization, based on established methodologies for analogous compounds, are presented to facilitate its application in research and development.

Chemical Identity and Structure

2-Chloro-4-methylbenzotrifluoride is an aromatic organic compound characterized by a benzene ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a trifluoromethyl group. Its unique substitution pattern imparts specific reactivity and properties that are valuable in organic synthesis.

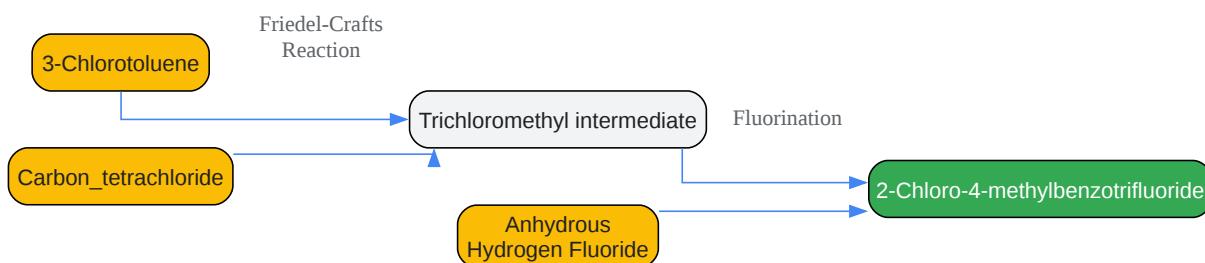
Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	2-Chloro-4-methyl-1-(trifluoromethyl)benzene
CAS Number	74483-46-8
Molecular Formula	C ₈ H ₆ ClF ₃
Molecular Weight	194.58 g/mol [2]
Canonical SMILES	CC1=CC(=C(C=C1)C(F)(F)F)Cl
InChI	InChI=1S/C8H6ClF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
InChIKey	OHDYNLHQHOFWGR-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of **2-Chloro-4-methylbenzotrifluoride** are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Table 2: Physicochemical Data


Property	Value
Physical State	Clear liquid
Boiling Point	184.6 °C at 760 mmHg
Density	1.3±0.1 g/cm ³
Flash Point	68.7±17.9 °C
Refractive Index	1.454
XLogP3	3.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	3

Synthesis

While a specific detailed protocol for the synthesis of **2-Chloro-4-methylbenzotrifluoride** is not readily available in published literature, a plausible and commonly employed method for analogous compounds involves a multi-step process starting from a substituted toluene. The following represents a generalized experimental protocol based on established chemical transformations such as Friedel-Crafts reactions and fluorination.

Plausible Synthetic Pathway

A likely synthetic route to **2-Chloro-4-methylbenzotrifluoride** could involve the chlorination of 4-methylbenzotrifluoride or the trifluoromethylation of 2-chloro-4-methylaniline. A common industrial approach for similar structures involves the halogenation of a suitable benzotrifluoride precursor.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **2-Chloro-4-methylbenzotrifluoride**.

Experimental Protocol (Hypothetical)

This protocol is a representative example for the synthesis of a chlorobenzotrifluoride derivative and may be adapted for **2-Chloro-4-methylbenzotrifluoride**.

Step 1: Trichloromethylation of 3-Chlorotoluene

- To a stirred solution of 3-chlorotoluene in an excess of carbon tetrachloride, slowly add a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in portions at a controlled temperature (typically 0-10 °C).
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).
- Quench the reaction by carefully pouring the mixture into ice-water.
- Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude trichloromethyl intermediate.

Step 2: Fluorination

- In a suitable pressure reactor (e.g., a stainless-steel autoclave), combine the crude intermediate from Step 1 with anhydrous hydrogen fluoride (HF).
- Heat the mixture to a specified temperature (e.g., 80-120 °C) and maintain the pressure for several hours.
- After the reaction is complete, cool the reactor and carefully vent the excess HF.
- Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate or potassium hydroxide).
- Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by fractional distillation to obtain **2-Chloro-4-methylbenzotrifluoride**.

Spectroscopic Data (Predicted and Representative)

While experimental spectra for **2-Chloro-4-methylbenzotrifluoride** are not readily available, data for structurally similar compounds can provide valuable insights into the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region for the methyl group protons. The coupling patterns of the aromatic protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
- ^{19}F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.

Mass Spectrometry (MS)

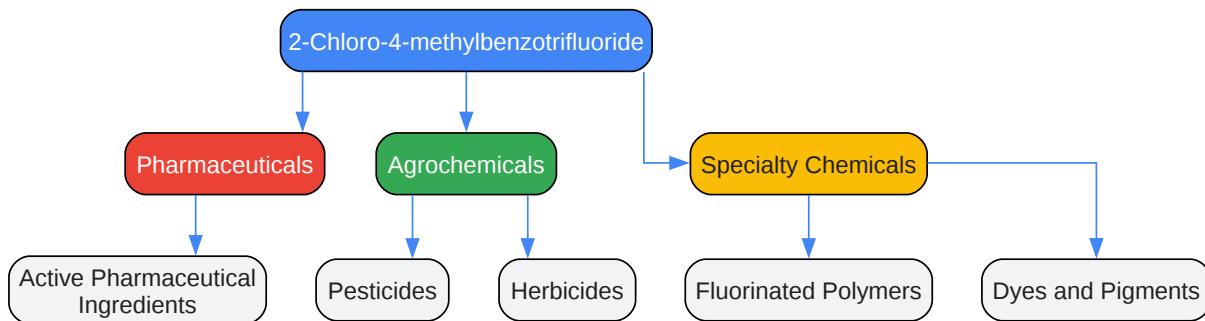

The mass spectrum would show a molecular ion peak (M^+) and characteristic isotopic peaks for the presence of a chlorine atom ($\text{M}+2$). Fragmentation would likely involve the loss of chlorine, fluorine, or the trifluoromethyl group.

Table 3: Predicted Mass Spectrometry Data[3]

Adduct	m/z
$[M+H]^+$	195.01830
$[M+Na]^+$	217.00024
$[M-H]^-$	193.00374
$[M]^+$	194.01047

Applications in Research and Drug Development

2-Chloro-4-methylbenzotrifluoride serves as a versatile building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.^[1] The chloro and methyl groups provide additional sites for further chemical transformations, making this compound a valuable intermediate for the synthesis of a wide range of complex molecules for pharmaceutical and agrochemical applications.^[1]

[Click to download full resolution via product page](#)

Caption: Key application areas of **2-Chloro-4-methylbenzotrifluoride**.

Safety Information

2-Chloro-4-methylbenzotrifluoride is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-4-methylbenzotrifluoride is a valuable chemical intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. This guide provides a summary of its key structural and physicochemical properties and outlines a plausible synthetic approach. Further research to fully characterize this compound and explore its reactivity will undoubtedly expand its applications in organic synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 2-chloro-4-methylbenzotrifluoride (C₈H₆ClF₃) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Chloro-4-methylbenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1349371#2-chloro-4-methylbenzotrifluoride-structural-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com